molecular formula C20H34N10O10 B12619578 Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid CAS No. 918817-78-4

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid

Katalognummer: B12619578
CAS-Nummer: 918817-78-4
Molekulargewicht: 574.5 g/mol
InChI-Schlüssel: XDEQLDIVYVEQJK-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide might involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production would also require rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction could result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:

    Enzyme inhibition: The peptide may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It might interact with cell surface receptors, triggering downstream signaling pathways.

    Protein-protein interactions: The peptide could modulate interactions between proteins, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycylglycylglycylglycyl-L-ornithylglycyl-L-aspartic acid: A similar peptide lacking the diaminomethylidene group.

    Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-lysylglycyl-L-aspartic acid: A peptide with a lysine residue instead of ornithine.

Uniqueness

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is unique due to its specific sequence and the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

918817-78-4

Molekularformel

C20H34N10O10

Molekulargewicht

574.5 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C20H34N10O10/c21-5-12(31)25-6-13(32)26-7-14(33)27-8-15(34)29-10(2-1-3-24-20(22)23)18(38)28-9-16(35)30-11(19(39)40)4-17(36)37/h10-11H,1-9,21H2,(H,25,31)(H,26,32)(H,27,33)(H,28,38)(H,29,34)(H,30,35)(H,36,37)(H,39,40)(H4,22,23,24)/t10-,11-/m0/s1

InChI-Schlüssel

XDEQLDIVYVEQJK-QWRGUYRKSA-N

Isomerische SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)CN=C(N)N

Kanonische SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)CN=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.